molecular formula C19H15NO4 B1147053 Cinnamyl-3,4-Dihydroxy-α-Cyanocinnamat CAS No. 132465-11-3

Cinnamyl-3,4-Dihydroxy-α-Cyanocinnamat

Katalognummer: B1147053
CAS-Nummer: 132465-11-3
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: XGHYFEJMJXGPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.

Wissenschaftliche Forschungsanwendungen

Biochemical Inhibition

5-Lipoxygenase Inhibition
CDC has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. Research indicates that CDC exhibits low nanomolar IC(50) values (9-25 nM) against 5-LO, demonstrating a selectivity index of approximately 35 over platelet-type 12-lipoxygenase (p12-LO) and 15-lipoxygenase (15-LO1) . This selectivity is crucial for therapeutic applications targeting inflammatory diseases where leukotrienes play a significant role.

Case Study: In Vivo Efficacy
In vivo studies revealed that CDC effectively reduced leukotriene B(4) formation in models of inflammation, such as carrageenan-induced pleurisy in rats. Administered at doses of 3.5 and 7 mg/kg intraperitoneally, CDC showed significant efficacy in reducing inflammation triggered by platelet-activating factor .

Cellular Mechanisms and Wound Healing

Corneal Epithelial Repair
CDC has also been studied for its role in modulating corneal epithelial wound healing. In experiments involving rabbit corneal epithelial cells, CDC inhibited epidermal growth factor (EGF)-stimulated lipoxin A4 synthesis, which is involved in the wound healing process . The inhibition of lipoxin A4 synthesis by CDC suggests potential therapeutic applications in enhancing corneal repair mechanisms.

Experimental Findings
The effects of CDC on EGF-mediated signaling pathways were assessed through various assays, including immunofluorescence for cell proliferation and scrape migration assays. The results indicated that CDC could modulate epithelial cell migration and proliferation, thereby influencing wound healing outcomes .

Anti-inflammatory Applications

CDC's ability to inhibit lipoxygenases positions it as a candidate for anti-inflammatory therapies. The compound's selective inhibition profile allows for targeted treatment strategies in conditions characterized by excessive leukotriene production, such as asthma and other chronic inflammatory diseases.

Potential in Cancer Research

Emerging research suggests that CDC may have implications in cancer treatment due to its effects on cellular signaling pathways involved in apoptosis and proliferation. By modulating these pathways, CDC could potentially enhance the efficacy of existing cancer therapies or serve as a basis for developing new agents .

Pharmacological Profiles

The pharmacological profile of CDC includes various mechanisms of action beyond lipoxygenase inhibition:

  • Apoptosis Modulation : Influencing programmed cell death pathways.
  • Cell Cycle Regulation : Interfering with cellular proliferation processes.
  • Neuronal Signaling : Potential effects on neurotransmitter systems .

Data Summary Table

Application AreaKey FindingsReferences
Biochemical InhibitionPotent inhibitor of 5-LO with low nanomolar IC(50) values
Wound HealingModulates EGF-stimulated lipoxin A4 synthesis
Anti-inflammatory EffectsReduces leukotriene production; potential for treating inflammatory diseases
Cancer ResearchMay influence apoptosis and cell cycle regulation

Wirkmechanismus

Target of Action

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .

Mode of Action

CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.

Biochemical Pathways

The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.

Pharmacokinetics

It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .

Action Environment

The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.

    Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.

    Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.

Uniqueness

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .

Biologische Aktivität

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.

  • Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.

Anti-inflammatory Activity

  • In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
  • In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
    • In a mouse model of platelet-activating factor-induced shock, CDC administered at doses of 3.5 and 7 mg/kg reduced the formation of 5-LO products .
    • In carrageenan-induced pleurisy in rats, a single oral dose of 10 mg/kg also led to decreased leukotriene B4 levels, indicating its efficacy in vivo .

Neutrophil Recruitment

CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:

  • Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .

Case Study: Corneal Epithelial Wound Healing

A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:

  • CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .

Research Findings Summary Table

Study FocusKey FindingsReference
Inhibition of 5-LOLow nanomolar IC50 values; selective inhibition over other lipoxygenases
Anti-inflammatory effects in vivoReduced leukotriene B4 levels in mouse and rat models
Neutrophil recruitment modulationInhibition via CXCR2 pathway affecting acute lung injury outcomes
Corneal epithelial wound healingPartial inhibition of EGF-mediated effects; involvement of ERK1/2 and p38 MAPK pathways

Eigenschaften

CAS-Nummer

132465-11-3

Molekularformel

C19H15NO4

Molekulargewicht

321.3 g/mol

IUPAC-Name

3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2

InChI-Schlüssel

XGHYFEJMJXGPGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

Kanonische SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.